molecular formula C14H24N2O3S2 B12716654 Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester,hemihydrate CAS No. 128487-73-0

Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester,hemihydrate

Cat. No.: B12716654
CAS No.: 128487-73-0
M. Wt: 332.5 g/mol
InChI Key: UQSKJIVYECRURA-UHFFFAOYSA-N
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Description

Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3311(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate is a complex organic compound with the molecular formula C12H20N2O3S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclo[3.3.1.1^3,7]decane derivative, followed by the introduction of the imino and amino groups. The final step involves the esterification with thiosulfuric acid under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiosulfuric acid derivatives with different substituents on the tricyclo[3.3.1.1^3,7]decane moiety. Examples include:

  • Thiosulfuric acid, S-(2-(((3-(4-bromophenyl)tricyclo(3.3.1.1^3,7))dec-1-yl)methyl)amino)-2-iminoethyl ester.
  • Thiosulfuric acid, S-(2-(((3-(4-hydroxyphenyl)tricyclo(3.3.1.1^3,7))dec-1-yl)methyl)amino)-2-iminoethyl ester.

Uniqueness

The uniqueness of Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate lies in its specific structural configuration and the presence of the tricyclo[3.3.1.1^3,7]decane moiety, which imparts unique chemical and biological properties.

Properties

CAS No.

128487-73-0

Molecular Formula

C14H24N2O3S2

Molecular Weight

332.5 g/mol

IUPAC Name

1-[1-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]adamantane

InChI

InChI=1S/C14H24N2O3S2/c1-9(16-13(15)8-20-21(17,18)19)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H2,15,16)(H,17,18,19)

InChI Key

UQSKJIVYECRURA-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N=C(CSS(=O)(=O)O)N

Origin of Product

United States

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